4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Overview
Description
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is a chemical compound with the molecular formula C₉H₁₁IN₂O It is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further connected to a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone typically involves the cyclocondensation of acetylenic ketones with hydrazines in the presence of molecular iodine. The reaction is carried out in ethanol as the solvent, and the process yields regioisomeric pyrazoles . The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing molecules.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone involves its interaction with molecular targets and pathways within biological systems. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain targets. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine: This compound shares the pyrazole and iodine features but has a pyrimidine ring instead of a cyclohexanone moiety.
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole: Similar in having an iodine-substituted pyrazole ring, but with a pyridine moiety.
Uniqueness
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is unique due to its combination of a cyclohexanone moiety with an iodine-substituted pyrazole ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-iodopyrazol-1-yl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDBEHZCSTWVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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